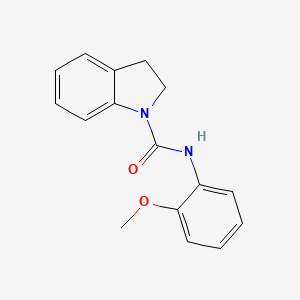![molecular formula C16H11ClN2O2S B5739330 N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5739330.png)
N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. AG-1478 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in the regulation of cell growth, differentiation, and survival.
Mécanisme D'action
N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide selectively inhibits the EGFR tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which are involved in cell growth, differentiation, and survival. By inhibiting EGFR signaling, N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide has been shown to have potent anti-proliferative and pro-apoptotic effects on cancer cells. In addition, N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to tumors. N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide is its selectivity for EGFR, which minimizes off-target effects. Another advantage is its potency, which allows for the use of lower concentrations in experiments. However, one limitation of N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
For N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide research include the development of more potent and selective inhibitors of EGFR, the investigation of the role of EGFR in other diseases, and the exploration of combination therapies that include N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide. Other potential directions include the development of new drug delivery systems to improve the solubility and bioavailability of N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide in vivo.
Méthodes De Synthèse
The synthesis of N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide involves a series of chemical reactions. The starting material is 3-chloro-1-benzothiophene-2-carboxylic acid, which is converted into the corresponding acid chloride by reaction with thionyl chloride. The acid chloride is then reacted with 4-aminobenzamide to yield N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide. The final product is purified by recrystallization.
Applications De Recherche Scientifique
N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. EGFR is overexpressed in many types of cancer, and its activation is associated with tumor growth, invasion, and metastasis. N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, lung, prostate, and pancreatic cancer cells. N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and psoriasis.
Propriétés
IUPAC Name |
N-(4-carbamoylphenyl)-3-chloro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S/c17-13-11-3-1-2-4-12(11)22-14(13)16(21)19-10-7-5-9(6-8-10)15(18)20/h1-8H,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUFVVWENJCCRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-chloro-1-naphthyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B5739258.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5739267.png)
![N-isopropyl-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5739271.png)



![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5739291.png)
![N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5739301.png)

![2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide](/img/structure/B5739318.png)


![7-[4-(tert-butoxycarbonyl)-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B5739352.png)